molecular formula C4H6N2O B3320798 1H-Imidazole, 1-hydroxy-2-methyl- CAS No. 126355-44-0

1H-Imidazole, 1-hydroxy-2-methyl-

Cat. No.: B3320798
CAS No.: 126355-44-0
M. Wt: 98.1 g/mol
InChI Key: JINPHWNDUMOALG-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-hydroxy-2-methyl- is an organic compound with the molecular formula C4H6N2O and a molecular weight of 98.10 g/mol . It features an imidazole ring, a privileged structure in medicinal chemistry known for its versatility and presence in biologically active molecules . The imidazole core is a common pharmacophore due to its ability to participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets . While specific research applications for this particular derivative are not fully documented in the public domain, substituted imidazoles, in general, are of significant interest in pharmaceutical research and are frequently used as intermediates in the synthesis of more complex molecules, catalysts in chemical reactions, and building blocks in materials science . Researchers value this compound for its potential in exploring new chemical spaces and developing novel substances with various biological activities.

Properties

IUPAC Name

1-hydroxy-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-4-5-2-3-6(4)7/h2-3,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINPHWNDUMOALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-hydroxy-2-methyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of Grignard reagents to react with 2-formyl-1-methyl-1H-imidazole, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of 1H-Imidazole, 1-hydroxy-2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-hydroxy-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and methyl groups on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1H-Imidazole, 1-hydroxy-2-methyl-.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the imidazole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce halogenated imidazoles.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their substituent effects are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
1H-Imidazole, 1-hydroxy-2-methyl- 1-OH, 2-CH₃ 98.10 (calculated) High polarity, hydrogen-bond donor/acceptor Pharmaceuticals (hypothesized)
1-Methylimidazole 1-CH₃ 82.10 Lipophilic, basic, low volatility Catalysis, ionic liquids
2-(Hydroxymethyl)-1-methylimidazole HCl 2-CH₂OH, 1-CH₃ 138.59 Hydrophilic, hydrochloride salt Drug synthesis intermediate
Ethyl 1H-imidazole-1-acetate 1-CH₂COOEt 154.17 Ester functionalization, moderate polarity Agrochemical precursors
1H-Imidazole-2-carboxaldehyde 2-CHO 96.09 Electrophilic aldehyde group Coordination chemistry
Key Observations:
  • Polarity and Solubility: The hydroxyl group in 1-hydroxy-2-methylimidazole likely increases aqueous solubility compared to 1-methylimidazole, which is more lipophilic and used in non-polar applications . Hydroxymethyl derivatives (e.g., 2-(hydroxymethyl)-1-methylimidazole HCl) exhibit enhanced solubility due to polar -CH₂OH and ionic hydrochloride salt formation .
  • Reactivity: The hydroxyl group may participate in hydrogen bonding or act as a site for further functionalization (e.g., glycosylation or esterification), similar to hydroxymethyl derivatives . In contrast, 1-methylimidazole’s non-reactive methyl group makes it a stable base for catalysis .
  • Biological Activity : Imidazole derivatives with hydroxyl or hydroxymethyl groups are frequently employed in drug synthesis due to improved bioavailability. For example, imidazole-based antifungals (e.g., ketoconazole) leverage hydroxyl groups for target binding .

Research Findings on Substituent Impacts

  • Hydroxyl Groups : Hydroxyl-substituted imidazoles demonstrate increased solubility and bioavailability, critical for pharmaceutical applications. For instance, Suvarna (2015) highlights hydroxylated imidazoles as key intermediates in antiviral and antimicrobial agents .
  • Methyl Groups: Methylation at the 1- or 2-position enhances metabolic stability and steric shielding. N-Methylimidazole () is non-toxic and widely used as a solvent, whereas 2-methyl substitution may influence ring electronics .
  • Safety Profiles : Substituted imidazoles with hydroxyl groups may exhibit reduced toxicity compared to halogenated or nitro derivatives. For example, 2,3-dihydro-2-methyl-1H-imidazole () is classified as a skin/eye irritant (H315/H319), but hydroxyl groups could mitigate such risks .
Table 2: Hypothetical Properties of 1-Hydroxy-2-Methylimidazole
Property Value/Description Basis of Inference
LogP ~0.5 (estimated) Comparable to hydroxymethyl analogues
pKa ~6.5 (imidazole NH), ~10 (OH) Hydroxyl group acidity
Solubility (H₂O) >50 mg/mL Polar substituents
Thermal Stability Stable up to 150°C Methyl group stabilization

Q & A

Q. What are the recommended synthetic routes for 1-hydroxy-2-methylimidazole derivatives, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, halogenated nitrobenzene derivatives can react with substituted imidazoles in the presence of K₂CO₃ and CuI under argon at 120°C for 24 hours . Purification via column chromatography is typically required. Optimization may include adjusting stoichiometry, solvent (e.g., DMF for polar intermediates), or temperature to improve yield.
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Safety protocols for handling aryl halides and high-temperature reactions are critical .

Q. How can structural characterization of 1-hydroxy-2-methylimidazole derivatives be performed?

  • Methodology :
  • X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve crystal structures .
  • Spectroscopy : Combine ¹H/¹³C NMR (to confirm substitution patterns), FT-IR (to identify functional groups like -OH), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. What safety precautions are essential when handling 1-hydroxy-2-methylimidazole in the laboratory?

  • Protocols :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (H302) .

Advanced Research Questions

Q. How can computational modeling (e.g., CoMSIA) guide the design of 1-hydroxy-2-methylimidazole analogs with enhanced biological activity?

  • Methodology :
  • QSAR Modeling : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., steric, electrostatic) with activity. For example, a CoMSIA model trained on 44 imidazole analogs can predict antiepileptic efficacy (pED50 values) .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins, such as antioxidant enzymes or microbial targets .
    • Validation : Validate predictions via in vitro assays (e.g., MES test for antiepileptic activity) .

Q. How can researchers resolve contradictions in reported toxicity data for imidazole derivatives?

  • Approach :
  • Data Harmonization : Compare acute toxicity (e.g., LD50) across standardized assays (OECD guidelines) and species (e.g., rodent vs. human cell lines) .
  • Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450-mediated oxidation) to explain species-specific differences .
    • Case Study : For 1-hydroxy-2-methylimidazole, reconcile oral toxicity (H302) with in vitro cytotoxicity data by assessing bioavailability and metabolite profiles.

Q. What strategies are effective for stabilizing 1-hydroxy-2-methylimidazole derivatives during storage?

  • Solutions :
  • Environmental Control : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group .
  • Excipient Compatibility : Use lyophilization with stabilizers (e.g., trehalose) for hygroscopic derivatives .
    • Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored via HPLC can identify optimal formulations .

Methodological Resources

  • Structural Analysis : SHELX suite for crystallography ; PubChem/CCDDS for structural databases .
  • Toxicity Data : RTECS/NIST for standardized toxicity profiles .
  • Synthetic Protocols : Refer to peer-reviewed procedures for CuI-mediated coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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